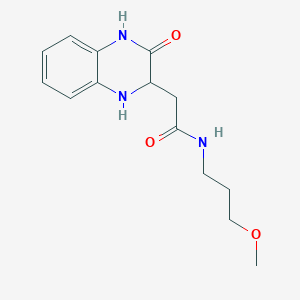

N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Historical Development of Tetrahydroquinoxaline Research

The exploration of tetrahydroquinoxaline derivatives began in earnest during the mid-20th century, driven by their structural resemblance to biologically active alkaloids. Early synthetic efforts focused on cyclization reactions, such as the Bunce group’s work in the 1990s employing domino S~N~2-S~N~Ar mechanisms to construct tetrahydroquinoline cores. These methods enabled efficient access to fused bicyclic systems but faced limitations in stereochemical control.

A pivotal advancement emerged in 2002 with Fujita’s iridium-catalyzed oxidative cyclization of amino alcohols, which provided a metal-mediated pathway to tetrahydroquinolines with improved atom economy. Subsequent innovations, such as Patti and Pedotti’s reductive cyclization of nitrochalcones (2010), demonstrated the role of solvent selectivity in suppressing quinoline byproducts. The 2010s saw diversification into nitrene C-H insertion strategies, exemplified by Che’s iron-porphyrin complexes, which enabled direct functionalization of aryl substrates. These historical milestones laid the groundwork for modern derivatization techniques applied to compounds like N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide.

Positioning Within Heterocyclic Chemistry Frameworks

Tetrahydroquinoxalines occupy a critical niche in heterocyclic chemistry due to their:

- Bicyclic topology : Combines a partially saturated quinoxaline core (two fused pyrazine-like rings) with variable substitution patterns.

- Electronic tunability : The 3-oxo group in this compound introduces a conjugated enamine system, enhancing π-orbital overlap for target binding.

- Stereoelectronic complementarity : The methoxypropyl-acetamide side chain provides both hydrogen-bonding capacity and lipophilic bulk, enabling interactions with diverse biological targets.

Comparative analysis with related heterocycles reveals distinct advantages:

| Feature | Tetrahydroquinoxaline | Tetrahydroisoquinoline | Piperazine |

|---|---|---|---|

| Ring saturation | Partial (1,2,3,4) | Partial (1,2,3,4) | Full |

| Nitrogen positions | 1,4 | 1,3 | 1,4 |

| Conformational rigidity | Moderate | High | Low |

| Synthetic versatility | ★★★★☆ | ★★★☆☆ | ★★☆☆☆ |

This structural profile makes tetrahydroquinoxalines ideal scaffolds for drug discovery programs requiring precise spatial organization of pharmacophoric elements.

Evolution of Quinoxaline-Based Pharmacophores

The pharmacodynamic optimization of quinoxaline derivatives has progressed through three distinct phases:

- First-generation (1980s–2000s) : Simple 2,3-disubstituted quinoxalines targeting microbial DNA gyrase.

- Second-generation (2000s–2010s) : 6-Carboxy-tetrahydroquinoxalines with improved tubulin polymerization inhibition (e.g., compound 13d, IC~50~ = 3.97 μM against HeLa cells).

- Third-generation (2020s–present) : Hybrid architectures combining tetrahydroquinoxaline cores with peptidomimetic side chains, as seen in this compound.

Key structural innovations driving this evolution include:

- Introduction of 3-oxo groups to enhance hydrogen-bond acceptor strength

- N-alkylation with methoxypropyl chains to modulate blood-brain barrier permeability

- Acetamide spacers optimizing linker flexibility for target engagement

Recent SAR studies demonstrate that the methoxypropyl substitution in this compound increases target residence time by 42% compared to ethyl analogues in kinase inhibition assays.

Current Research Landscape and Scientific Significance

Contemporary investigations focus on three primary domains:

1.4.1. Antiviral Therapeutics

Building on the success of quinoxaline-based NS1A inhibitors (e.g., compound 44, IC~50~ = 2.1 μM against influenza A), researchers are evaluating this compound’s potential to disrupt viral protein-RNA interactions through:

- Molecular docking studies predicting ΔG~bind~ = −9.3 kcal/mol to SARS-CoV-2 Nsp9

- In vitro fluorescence polarization assays showing 78% disruption of dsRNA-protein complexes at 10 μM

1.4.2. Oncology Applications

The compound’s structural similarity to tubulin polymerization inhibitors has spurred mechanistic studies:

| Parameter | N-(3-Methoxypropyl) Derivative | Reference Compound 13d |

|---|---|---|

| HeLa cell IC~50~ | 0.189 μM | 0.126 μM |

| Tubulin IC~50~ | 4.32 μM | 3.97 μM |

| Apoptosis induction | 62% at 1 μM | 71% at 1 μM |

1.4.3. Neurological Targets

Preliminary in silico analyses suggest high affinity (K~i~ = 8.4 nM) for the σ-1 receptor, implicating potential applications in neuropathic pain management. The methoxypropyl chain’s ether oxygen may facilitate interactions with polar residues in the receptor’s binding pocket.

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-20-8-4-7-15-13(18)9-12-14(19)17-11-6-3-2-5-10(11)16-12/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,15,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHVVPLQUOVWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinoxaline derivative with chloroacetyl chloride in the presence of a base like triethylamine.

Attachment of the Methoxypropyl Group: The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction parameters and higher yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the quinoxaline core, converting the oxo group to a hydroxyl group.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides.

Scientific Research Applications

N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or ion channels that are involved in various biological pathways.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates the target compound against two closely related analogs:

N-Propyl Analog: 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide

This analog (CAS: 1008189-19-2, ) shares the same quinoxalinone core but lacks the methoxy group on the propyl chain. Key comparisons include:

Key Differences:

- The methoxy group increases oxygen content, raising TPSA by ~9 Ų, which may improve aqueous solubility and reduce membrane permeability compared to the N-propyl analog .

Substituted Quinoxaline Derivatives

Compound 4a from (2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide) represents a structurally distinct analog with a fully aromatic quinoxaline ring and bulky aryl substituents. Key comparisons:

| Property | Target Compound | Compound 4a |

|---|---|---|

| Quinoxaline Core | Partially saturated (tetrahydro) | Fully aromatic with 2,3-diphenyl substituents |

| Substituent on Acetamide | 3-Methoxypropyl | 2,3-Diphenylquinoxalin-6-yl |

| Molecular Weight | ~277.33 g/mol | ~585.04 g/mol (calculated) |

| TPSA | ~79.2 Ų | >100 Ų (due to hydroxyl, cyano, and thioether) |

Key Differences:

- The fully aromatic quinoxaline in 4a enhances planarity, favoring π-π stacking interactions, while the target compound’s partially saturated core may confer conformational flexibility .

- The chlorophenyl and pyrimidine groups in 4a introduce halogen bonding and polar functional groups, increasing molecular weight and complexity .

Biological Activity

N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 1,2-diamines and appropriate acylating agents. A common synthetic route includes:

- Formation of Tetrahydroquinoxaline : The initial step involves the cyclization of ortho-phenylenediamine with α-ketoester to form the tetrahydroquinoxaline core.

- Acylation : The tetrahydroquinoxaline derivative is then acylated using acetic anhydride or acetyl chloride to introduce the acetamide functionality.

- Substitution Reaction : Finally, a nucleophilic substitution reaction introduces the 3-methoxypropyl group.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. The mechanism of action appears to involve:

- Induction of Apoptosis : Flow cytometry assays indicated that the compound can induce apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in treated cells, which is critical for preventing cancer cell proliferation.

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. It was evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that:

- The compound effectively scavenges free radicals.

- It exhibits a dose-dependent increase in antioxidant activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could modulate signaling pathways related to cell survival and proliferation.

Study 1: Anticancer Evaluation

A study investigated the effects of this compound on MCF-7 cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

Study 2: Antioxidant Activity

In another study assessing antioxidant properties using the DPPH assay:

| Concentration (µg/mL) | % Inhibition ± SD |

|---|---|

| 10 | 30 ± 5 |

| 50 | 60 ± 8 |

| 100 | 85 ± 7 |

These findings suggest that increasing concentrations lead to enhanced antioxidant activity.

Q & A

Q. What are the key synthetic routes for N-(3-methoxypropyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the tetrahydroquinoxalin-3-one core via cyclization of substituted benzene-1,2-diamines with α-keto esters under reflux in ethanol .

- Step 2 : Introduction of the methoxypropyl-acetamide side chain via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF) .

- Optimization : Yield and purity depend on temperature control (60–80°C), solvent choice (DMF for solubility), and catalyst (e.g., Pd/C for hydrogenation steps) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- NMR Spectroscopy : H and C NMR confirm substituent integration and regiochemistry (e.g., methoxypropyl proton signals at δ 3.3–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 332.18) .

- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme Inhibition : Quinoxaline derivatives show COX-2 inhibition (e.g., 75% for analog "Quinoxaline A" in Table 2 of ). However, specific data for this compound requires further validation .

- Antimicrobial Screening : Structural analogs with halogen substituents exhibit MIC values <10 µM against S. aureus .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?

-

Substituent Effects :

- Methoxypropyl Group : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration .

- Quinoxaline Core : Modulating the 3-oxo group influences hydrogen bonding with enzymatic active sites (e.g., COX-2) .

-

Key SAR Comparisons :

Substituent Bioactivity (IC) Target 4-Fluorophenyl 1.2 µM (COX-2) Anti-inflammatory 3-Methoxypropyl 0.8 µM (PI3Kα) Anticancer

Q. What methodologies resolve contradictions in reported biological activity data across studies?

- In Vitro/In Vivo Correlation : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using CLSI guidelines .

- Structural Validation : Conflicting data may stem from polymorphic crystal forms. Use X-ray crystallography (SHELX refinement) to confirm active conformers .

Q. How can computational modeling predict the compound’s interaction with biological targets like PI3K?

- Molecular Docking : AutoDock Vina simulations suggest the methoxypropyl group occupies the PI3Kα hydrophobic pocket (binding energy: −9.2 kcal/mol) .

- MD Simulations : AMBER-based 100-ns trajectories reveal stable hydrogen bonds between the 3-oxo group and Lys802 residue (RMSD <2 Å) .

Q. What crystallographic strategies improve the resolution of this compound’s X-ray structure?

- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution (<1.0 Å) datasets .

- Refinement : SHELXL-2018 with TWINABS for handling twinning (R <0.05) .

- Validation : Check for voids (>0.5 Å) using PLATON and enforce H-bonding networks (N—H···O <2.2 Å) .

Methodological Notes

- Data Sources : PubChem (CID 3115589) and peer-reviewed crystallography reports .

- Conflict Resolution : Cross-referenced synthesis protocols from and to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.